rac-tert-butylN-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate
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Overview
Description
This compound is also known as rac-tert-butyl N-{[(3aR,7aR)-octahydropyrano[3,4-c]pyrrol-7a-yl]methyl}carbamate . It has a molecular weight of 256.35 . The IUPAC name is tert-butyl (((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)methyl)carbamate . The InChI code is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1 .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and InChI code. It contains a pyrano[3,4-c]pyrrol ring, which is a type of heterocyclic compound. This ring is attached to a tert-butyl group and a carbamate group .Physical and Chemical Properties Analysis
This compound is a powder . It should be stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
The study by Weber et al. (1995) presented an example of an all-cis trisubstituted pyrrolidin-2-one, highlighting the significance of the compound in structural chemistry and organic synthesis. The absolute configurations of the compound were determined, contributing to the understanding of its chemical behavior and potential applications in synthesis Weber et al., 1995.
Chemical Reactions and Applications
Ragnarsson et al. (2001) investigated the reductive cleavage of aromatic carboxamides, including tert-butyl acylcarbamates, by cyclic voltammetry. This study demonstrated the compound's utility in facilitating reduction under mild conditions, offering a pathway for the regiospecific cleavage of C(O)-N bonds, which is crucial for synthetic chemistry applications Ragnarsson et al., 2001.
Advanced Materials and Polymer Science
The radical copolymerization of N-vinyl-tert-butylcarbamate with various monomers was explored by Janus et al. (1990), indicating the potential of tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate in the development of new materials. This research contributes to the understanding of polymer science and the creation of novel copolymers with specific properties Janus et al., 1990.
Environmental Applications
Stefan et al. (2000) applied the UV/H2O2 process to the degradation of methyl tert-butyl ether, identifying the generation of tert-butyl formate and other byproducts. Although not directly mentioning the compound of interest, this research provides insight into related compounds' environmental degradation pathways, highlighting the broader context of chemical degradation in environmental science Stefan et al., 2000.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl N-[[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGZGDPDWWQMOT-GWCFXTLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCOCC1CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]12CCOC[C@@H]1CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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